molecular formula C18H16N2O4 B12785801 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 109317-94-4

5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B12785801
CAS No.: 109317-94-4
M. Wt: 324.3 g/mol
InChI Key: LOXSJDZKIHRBKC-UHFFFAOYSA-N
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Description

5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidinetrione core with a 1,2-diphenylethyl substituent and a hydroxyl group, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions One common method starts with the condensation of benzaldehyde with acetophenone to form chalcone, which is then subjected to cyclization with urea under acidic conditions to yield the pyrimidinetrione core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

    Reduction: Formation of this compound derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-(1-Phenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-(2-Phenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

Compared to similar compounds, 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its dual aromatic substituents, which enhance its ability to participate in π-π interactions and increase its overall stability. This makes it particularly useful in applications requiring robust chemical properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

109317-94-4

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

5-(1,2-diphenylethyl)-5-hydroxy-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16N2O4/c21-15-18(24,16(22)20-17(23)19-15)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14,24H,11H2,(H2,19,20,21,22,23)

InChI Key

LOXSJDZKIHRBKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3(C(=O)NC(=O)NC3=O)O

Origin of Product

United States

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